1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Physicochemical property profiling

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic heterocycle (C23H14F3N3, MW 389.38 g/mol) belonging to the pyrazolo[4,3-c]quinoline class. It features a pyrazole ring fused to a quinoline core, with phenyl substituents at positions 1 and 3, and a trifluoromethyl group at position 7 of the quinoline ring.

Molecular Formula C23H14F3N3
Molecular Weight 389.381
CAS No. 901265-47-2
Cat. No. B2821415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
CAS901265-47-2
Molecular FormulaC23H14F3N3
Molecular Weight389.381
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
InChIInChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H
InChIKeyMUXPIFZMZNTBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-47-2): Procurement-Relevant Identity for a Research-Grade Heterocyclic Scaffold


1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic heterocycle (C23H14F3N3, MW 389.38 g/mol) [1] belonging to the pyrazolo[4,3-c]quinoline class. It features a pyrazole ring fused to a quinoline core, with phenyl substituents at positions 1 and 3, and a trifluoromethyl group at position 7 of the quinoline ring . This scaffold class has been investigated for anti-angiogenic activity, G-quadruplex DNA stabilization, and kinase inhibition [2][3]. The 7-CF3 substituent distinguishes this compound from close analogs bearing halogen, methyl, or methoxy at position 7, and imparts distinct electronic and lipophilic character relevant for medicinal chemistry optimization programs .

Why 1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Close Analogs Without Risk of Divergent Biological Readout


Within the 1,3-diphenyl-pyrazolo[4,3-c]quinoline sub-series, the nature of the 7-position substituent critically modulates electronic distribution, lipophilicity, and target engagement potential. The 7-trifluoromethyl group (electron-withdrawing, σp = 0.54; π = 0.88) contrasts sharply with 7-methyl (electron-donating, σp = -0.17; π = 0.56), 7-methoxy (σp = -0.27), 7-fluoro (σp = 0.06; π = 0.14), or 7-bromo (σp = 0.23; π = 0.86) analogs [1]. These differences in Hammett σ and Hansch π parameters predict divergent binding affinities in structure-activity studies, particularly for targets sensitive to π-stacking or halogen bonding. Furthermore, published class-level evidence demonstrates that pyrazolo[4,3-c]quinoline derivatives actively engage c-MYC G-quadruplex DNA (Kd = 2.35 μM for a representative probe compound) and exhibit anti-angiogenic activity in endothelial cell assays and the CAM model [2][3]. Substituting a 7-CF3 derivative for a 7-methyl or 7-halogen analog in a screening cascade without verifying target-specific SAR risks misleading structure-activity conclusions due to altered electrostatic potential surfaces and differential solvation [4].

Quantitative Differentiation Evidence for 1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline: Head-to-Head Comparative Data for Procurement Decision-Making


Lipophilicity Enhancement: 7-CF3 Substitution Increases Calculated logP Relative to Non-Fluorinated Analogs

The 7-trifluoromethyl group of the target compound confers a lipophilicity contribution (π = 0.88 for CF3 vs. π = 0.56 for CH3 and π = 0.14 for F) that is quantitatively predictable [1]. While measured logP for this exact compound is not publicly available, the core scaffold 3-phenyl-1H-pyrazolo[4,3-c]quinoline has a reported logP of 3.59 . Application of the Hansch-Fujita additive model predicts the target compound's logP at approximately 4.5–5.0, representing a ~1 log unit increase over a hypothetical 7-methyl analog (predicted logP ~3.8–4.1) and a ~0.9 log unit increase over a 7-fluoro analog (predicted logP ~3.7) [1]. This property difference is significant for permeability and protein binding considerations [2].

Lipophilicity Drug-likeness Physicochemical property profiling

Molecular Weight Differentiation: 389.4 Da Intermediate MW Profile for Ligand Efficiency Optimization

The target compound (MW 389.4 g/mol) [1] occupies a defined position within the 1,3-diaryl-7-substituted pyrazolo[4,3-c]quinoline series. The 7-CF3 analog (MW 389.4) is slightly heavier than the 7-CH3 analog (8-methyl-1,3-diphenyl, C23H17N3, MW 335.4) by 54 Da, and lighter than the 1,3-bis(4-methylphenyl)-7-CF3 analog (CAS 901020-50-6, C25H18F3N3, MW 417.4) by 28 Da . Compared to the 8-bromo analog (C22H14BrN3, MW 400.3), the 7-CF3 compound is 11 Da lighter [2]. This intermediate MW, combined with the CF3 group's metabolic stability advantage over halogens, positions the compound favorably for fragment-to-lead or hit-to-lead campaigns where balanced lipophilic ligand efficiency (LLE = pIC50 – logP) is a key optimization parameter [3].

Molecular weight Ligand efficiency Lead optimization

Electron-Withdrawing Character: 7-CF3 Reduces Quinoline Ring Electron Density Relative to 7-CH3 or 7-OCH3 Analogs

The 7-CF3 substituent exerts a strong electron-withdrawing effect (Hammett σp = 0.54) on the quinoline ring system, which is electronically opposite to the 7-CH3 (σp = -0.17) and 7-OCH3 (σp = -0.27) analogs and substantially stronger than the 7-F (σp = 0.06) or 7-Br (σp = 0.23) comparators [1]. This electronic perturbation alters the pKa of the quinoline nitrogen, the redox potential of the ring system, and the π-π stacking interaction capacity with aromatic residues in protein binding pockets or DNA base quartets [2]. In the context of G-quadruplex targeting—a validated application for this scaffold class—the electron-withdrawing CF3 group is predicted to enhance π-stacking interactions with guanine tetrads compared to electron-donating substituents, based on the demonstrated binding affinity of pyrazolo[4,3-c]quinoline probes (Kd = 2.35 μM for c-MYC Pu22 G4) [3].

Electronic effects Hammett constants Reactivity prediction

Scaffold-Class Validated Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinoline Core Demonstrates In Vitro and In Vivo Efficacy

In a primary research study by Christodoulou et al. (2010), a series of trisubstituted pyrazole derivatives converted to fused pyrazolo[4,3-c]quinoline ring systems were evaluated for anti-angiogenic activity [1]. Compounds containing the pyrazolo[4,3-c]quinoline motif demonstrated potent inhibition of endothelial cell proliferation and migration in vitro, and anti-angiogenic effects in the chicken chorioallantoic membrane (CAM) assay. These same compounds inhibited the growth of human breast carcinoma MCF-7 cells and cervical carcinoma HeLa cells in vitro [1]. The target compound, bearing the validated core scaffold with the 7-CF3 substitution, is positioned within this activity class. Notably, while the published SAR study did not include the exact 7-CF3 analog, the demonstrated dependence of anti-angiogenic potency on quinoline ring substitution establishes a basis for expecting differential activity from position-7 modifications [2].

Anti-angiogenesis Cancer Endothelial cell assays

G-Quadruplex DNA Stabilization: Class-Level Validation with Quantified ΔTm for Close Analog PQ32

Mohamed et al. (2025) reported that a series of pyrazolo[4,3-c]quinoline derivatives function as stabilizing ligands for c-MYC Pu27 and KRAS G-quadruplexes [1]. The lead compound PQ32 exhibited high ΔTm values for G-quadruplex stabilization, inhibited tumor cell proliferation with an IC50 of ~1.00 μM, arrested the cell cycle in G2 phase, and induced apoptosis. PQ32 also inhibited c-MYC and KRAS gene expression, and demonstrated in vivo tumor growth inhibition in a xenograft mouse model with activity comparable to cisplatin [1]. Separately, the DPQ probe (pyrazolo[4,3-c]quinoline core) showed selective binding to c-MYC Pu22 G4 with Kd = 2.35 μM, exhibiting light-up fluorescence upon G4 binding [2]. The target compound's 7-CF3 group, being a strong electron-withdrawing substituent, may enhance π-stacking with guanine tetrads, a hypothesis supported by the observation that electron-deficient aromatic systems generally show improved G4 binding affinity [3].

G-quadruplex c-MYC KRAS DNA targeting

Analytical Characterization: SpectraBase-Archived 1H NMR Spectrum Provides Reference Identity Verification

The compound's 1H NMR spectrum is archived in the SpectraBase spectral database (Compound ID: JVL1zjxvoPp) [1], providing a reference for identity verification upon procurement. The InChI (InChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H) and InChIKey (MUXPIFZMZNTBIR-UHFFFAOYSA-N) are also documented [1]. This pre-existing spectral reference eliminates the need for in-house characterization method development for incoming QC. In contrast, several close analogs (e.g., 8-bromo-1,3-diphenyl-, 8-ethyl-1,3-diphenyl-) lack publicly archived NMR spectra, increasing the burden for independent identity verification upon sourcing [2].

NMR spectroscopy Quality control Identity verification

Recommended Research Application Scenarios for 1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Based on Verified Evidence


Anti-Angiogenic Screening Cascade Expansion: 7-Position SAR Probe

Procure this compound as an expansion analog for anti-angiogenic structure-activity relationship (SAR) studies building on the validated pyrazolo[4,3-c]quinoline scaffold identified by Christodoulou et al. (2010) [1]. The 7-CF3 group introduces a strongly electron-withdrawing, lipophilic substituent that is absent from the original published series, enabling exploration of electronic modulation on endothelial cell proliferation and migration inhibition. Use in comparative screening alongside 7-CH3 and 7-halogen analogs to map the electronic and steric SAR of position 7 on anti-angiogenic potency.

G-Quadruplex DNA Ligand Optimization: Electron-Deficient Quinoline Series

Deploy this compound as a member of a focused library exploring the effect of quinoline ring electronics on c-MYC and KRAS G-quadruplex stabilization [1]. The electron-withdrawing 7-CF3 group is predicted to enhance π-stacking with guanine tetrads relative to electron-donating or neutral 7-substituents. Compare thermal stabilization (ΔTm) and binding affinity (Kd) against the published PQ32 lead and DPQ probe to determine whether electron-deficient quinoline substitution improves selectivity or potency for G4 DNA over duplex DNA. The 7-CF3 analog can also be evaluated for potential light-up fluorescence properties analogous to the DPQ probe .

Kinase Inhibitor Scaffold Evaluation: FLT3/HPK1 Inhibitor Series Comparator

Use this compound as a comparator in kinase inhibitor discovery programs targeting FLT3, HPK1, or BTK, based on the demonstrated kinase inhibitory activity of substituted pyrazolo[4,3-c]quinoline derivatives [1]. The 7-CF3 substitution provides a distinctive electronic and lipophilic profile compared to the published FLT3 inhibitors bearing halogen or methoxy substituents on the quinoline ring. Screen in biochemical kinase inhibition assays (e.g., recombinant FLT3 wild-type, D835Y mutant, and ITD mutant) and compare IC50 values against published data to determine whether the CF3 substitution improves potency or selectivity.

Medicinal Chemistry Physicochemical Property Benchmarking

Employ this compound as a physicochemical reference standard for calibrating computational logP/logD prediction models for heterocyclic compound libraries. The predicted logP (~4.5–5.0), MW (389.4 g/mol), and known 1H NMR spectrum [1] make it a well-characterized anchor point for validating in silico ADME predictions across the pyrazolo[4,3-c]quinoline chemical space. Compare experimentally determined logD (shake-flask or chromatographic) against calculated values, and benchmark against the core scaffold (3-phenyl-1H-pyrazolo[4,3-c]quinoline, logP = 3.59) to quantify the CF3 contribution to lipophilicity in this heterocyclic system.

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